molecular formula C17H19N3S B13277788 4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1177274-26-8

4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B13277788
CAS No.: 1177274-26-8
M. Wt: 297.4 g/mol
InChI Key: MSEJXLLPPPUFBN-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridin-3-ylmethyl group, and a benzothiazol-2-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine. The reaction is carried out in an ethanolic solution, where the reagents are added slowly and the mixture is stirred at 40°C for several hours. The resulting product is then purified using column chromatography with a hexane-ethyl acetate solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with the nucleophile.

Scientific Research Applications

4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as enzymes or nucleic acids. The compound’s structure allows it to form hydrogen bonds and π-π interactions, which can stabilize its binding to target molecules. These interactions can lead to the inhibition of enzyme activity or the cleavage of DNA, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is unique due to its benzothiazol-2-amine core, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

1177274-26-8

Molecular Formula

C17H19N3S

Molecular Weight

297.4 g/mol

IUPAC Name

4-tert-butyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C17H19N3S/c1-17(2,3)13-7-4-8-14-15(13)20-16(21-14)19-11-12-6-5-9-18-10-12/h4-10H,11H2,1-3H3,(H,19,20)

InChI Key

MSEJXLLPPPUFBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C2C(=CC=C1)SC(=N2)NCC3=CN=CC=C3

Origin of Product

United States

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